molecular formula C22H25NO2 B4024908 [3-(FURAN-2-YL)-4-PHENYLBUTYL][(4-METHOXYPHENYL)METHYL]AMINE

[3-(FURAN-2-YL)-4-PHENYLBUTYL][(4-METHOXYPHENYL)METHYL]AMINE

Cat. No.: B4024908
M. Wt: 335.4 g/mol
InChI Key: MCKSLWVUZLNLJF-UHFFFAOYSA-N
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Description

[3-(FURAN-2-YL)-4-PHENYLBUTYL][(4-METHOXYPHENYL)METHYL]AMINE: is an organic compound that features a furan ring, a phenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(FURAN-2-YL)-4-PHENYLBUTYL][(4-METHOXYPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the phenyl and methoxyphenyl groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan or phenyl rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the phenyl groups can produce various hydrocarbon derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties .

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, such as in the development of new drugs targeting specific diseases .

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which [3-(FURAN-2-YL)-4-PHENYLBUTYL][(4-METHOXYPHENYL)METHYL]AMINE exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the compound’s structural modifications.

Comparison with Similar Compounds

Uniqueness: The uniqueness of [3-(FURAN-2-YL)-4-PHENYLBUTYL][(4-METHOXYPHENYL)METHYL]AMINE lies in its combination of structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-4-phenylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-24-21-11-9-19(10-12-21)17-23-14-13-20(22-8-5-15-25-22)16-18-6-3-2-4-7-18/h2-12,15,20,23H,13-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKSLWVUZLNLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCCC(CC2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(FURAN-2-YL)-4-PHENYLBUTYL][(4-METHOXYPHENYL)METHYL]AMINE
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[3-(FURAN-2-YL)-4-PHENYLBUTYL][(4-METHOXYPHENYL)METHYL]AMINE
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[3-(FURAN-2-YL)-4-PHENYLBUTYL][(4-METHOXYPHENYL)METHYL]AMINE

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